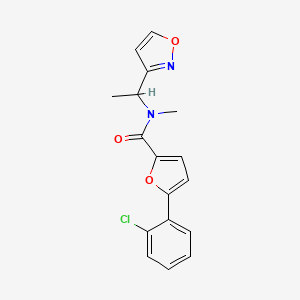![molecular formula C22H22N6O2 B4256927 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide](/img/structure/B4256927.png)
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide
Overview
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that features a combination of oxadiazole and triazole rings. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The triazole ring is then introduced via a click chemistry approach, often involving the reaction of azides with alkynes in the presence of a copper catalyst . The final step involves coupling the oxadiazole and triazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the oxadiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their anti-microbial and anti-inflammatory activities.
1,2,3-Triazole derivatives: Widely studied for their anti-cancer and anti-viral properties.
Uniqueness
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide is unique due to its combined oxadiazole and triazole structures, which provide a synergistic effect, enhancing its biological activity and specificity.
Properties
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-16(22-24-20(26-30-22)18-12-6-3-7-13-18)23-21(29)19-15-28(27-25-19)14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,15-16H,8,11,14H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFXCJDIBTJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CN(N=N3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-amino-2-oxoethyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B4256846.png)
![1-[3-[[5-(2-Methylphenyl)-1,2,4-triazin-3-yl]amino]propyl]pyrrolidin-2-one](/img/structure/B4256850.png)
![2-[1-({1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B4256855.png)
![N-(cyclohex-3-en-1-ylmethyl)-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B4256859.png)
![3-[3-(1-Methylpyrazol-3-yl)phenyl]pyridine](/img/structure/B4256867.png)
![1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4256888.png)

![N-[2-(benzoylamino)-5-methylphenyl]-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B4256898.png)
![N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B4256900.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4256916.png)
![3-chloro-4-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide](/img/structure/B4256928.png)

![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4256940.png)
